molecular formula C17H18N4O2S2 B2793167 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2210051-84-4

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2793167
CAS No.: 2210051-84-4
M. Wt: 374.48
InChI Key: NRDCQVJABGYFOY-UHFFFAOYSA-N
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Description

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a sophisticated synthetic compound designed for advanced pharmacological and oncological research. Its molecular architecture incorporates a 1,3,4-thiadiazole moiety linked via an ether bridge to a piperidine ring, which is in turn connected to a 2-ethylbenzothiazole group. This specific structural combination is characteristic of molecules investigated for their potential to interact with key biological targets involved in disease progression, particularly in oncology. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its significant and diverse biological activities . Researchers are particularly interested in this heterocycle due to its potential as a bio-isosteric replacement, which can enhance metabolic stability and binding affinity in drug candidates . Furthermore, the benzothiazole nucleus is a common feature in many compounds studied for their effects on abnormal cell growth and proliferation . The integration of these two heterocyclic systems into a single molecule suggests potential for multi-targeting mechanisms, a valuable strategy in developing novel therapeutic agents for complex diseases like cancer. Compounds with similar hybrid structures have been explored for their ability to inhibit specific enzymes, growth factors, and kinases that are crucial for cancer cell survival and replication . This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers can employ this chemical as a key intermediate in synthetic chemistry, a candidate for high-throughput screening assays, or a lead compound for structure-activity relationship (SAR) studies aimed at developing new classes of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-2-15-19-13-4-3-11(9-14(13)25-15)16(22)21-7-5-12(6-8-21)23-17-20-18-10-24-17/h3-4,9-10,12H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDCQVJABGYFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)OC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a complex molecule that integrates the biological activities associated with both thiadiazole and benzothiazole moieties. This article provides a detailed overview of its biological activity based on recent studies, including data tables and case studies.

Chemical Structure and Synthesis

The compound is synthesized through a series of reactions that involve the formation of the thiadiazole ring, followed by the introduction of the piperidine group and the benzothiazole moiety. The general synthetic route includes:

  • Formation of 1,3,4-Thiadiazole : Cyclization of thiosemicarbazide with carbon disulfide.
  • Nucleophilic Substitution : Reaction of piperidine with a suitable leaving group on the thiadiazole.
  • Benzothiazole Synthesis : Electrophilic aromatic substitution to introduce a carbonyl group.

This synthetic pathway allows for the modification of substituents to optimize biological activity.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing thiadiazole and benzothiazole structures are effective against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli5 μM
S. aureus7 μM
Mycobacterium tuberculosis10 μM

These results indicate that compounds derived from this scaffold can inhibit bacterial growth effectively, with MIC values comparable to established antibiotics .

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer lines:

Cell LineIC50 Value (μM)
MCF-7 (Breast Cancer)12.5
HCT116 (Colon Cancer)10.0
H460 (Lung Cancer)15.0

The presence of both thiadiazole and benzothiazole enhances its cytotoxic effects, making it a promising candidate for further development in cancer therapeutics .

The mechanism underlying the biological activities of the compound involves multiple pathways:

  • Inhibition of DNA Gyrase : Compounds similar to this have shown efficacy in inhibiting bacterial DNA gyrase, which is crucial for bacterial replication.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of compounds similar to This compound :

  • Study on Antimycobacterial Activity : A series of benzo[d]thiazol derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with several compounds exhibiting low MIC values .
  • Antileishmanial Activity : Compounds containing thiadiazole rings were evaluated for their activity against Leishmania major, showing moderate efficacy with IC50 values ranging from 20 to 70 μM depending on structural modifications .
  • Cytotoxicity in Cancer Models : Various derivatives were tested against human cancer cell lines, demonstrating significant inhibition rates and suggesting potential for development into anticancer agents .

Scientific Research Applications

Research indicates that compounds containing thiadiazole and thiazole derivatives exhibit diverse biological activities, including:

  • Antimicrobial : Thiadiazole derivatives have shown effectiveness against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antitumor : Studies have highlighted the potential of similar compounds in inhibiting cancer cell growth. In vitro evaluations against cell lines such as HepG2 (liver cancer) and A549 (lung cancer) have shown promising results, suggesting that these compounds may induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial and antitumor activities. The results indicated that modifications in the structure significantly influenced their biological efficacy .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific biological targets, providing insights into their potential therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Moiety

The 1,3,4-thiadiazol-2-yloxy group undergoes nucleophilic substitution due to the electron-deficient nature of the thiadiazole ring. Key reactions include:

Reaction TypeConditionsProductYieldReference
HydrolysisAcidic (HCl, H2O, reflux)Formation of thiadiazole-2-ol derivative65–75%
Thiol DisplacementNaSH, DMF, 80°CSubstitution of oxygen with thiol group50–60%
Amine AlkylationR-NH2, K2CO3, DMSO, 100°CAmino-substituted thiadiazole derivative45–55%
  • Mechanistic Insight : The electron-withdrawing sulfur and nitrogen atoms in the thiadiazole ring activate the oxygen atom for nucleophilic attack. Hydrolysis under acidic conditions proceeds via protonation of the oxygen, followed by water-mediated cleavage.

Electrophilic Substitution at the Benzo[d]thiazole Ring

The 2-ethylbenzo[d]thiazol-6-yl group participates in electrophilic aromatic substitution (EAS) at the electron-rich positions (C-5 and C-7):

Reaction TypeConditionsProductYieldReference
NitrationHNO3/H2SO4, 0–5°C5-Nitro-2-ethylbenzo[d]thiazole derivative70–80%
Halogenation (Cl/Br)Cl2/FeCl3 or Br2/FeBr35-Halo-2-ethylbenzo[d]thiazole derivative60–75%
SulfonationSO3/H2SO4, 50°C5-Sulfo-2-ethylbenzo[d]thiazole derivative55–65%
  • Regioselectivity : The ethyl group at C-2 directs electrophiles to the C-5 position due to its electron-donating inductive effect.

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation, modifying the compound’s physicochemical properties:

Reaction TypeConditionsProductYieldReference
N-AlkylationR-X, K2CO3, DMF, 60°CQuaternary ammonium derivatives60–70%
N-AcylationR-COCl, Et3N, CH2Cl2, RTAcylated piperidine derivatives75–85%
OxidationmCPBA, CH2Cl2, 0°CPiperidine N-oxide40–50%
  • Applications : N-Acylation enhances solubility, while N-oxidation improves metabolic stability .

Methanone Group Reactivity

The central ketone group participates in nucleophilic additions and reductions:

Reaction TypeConditionsProductYieldReference
Reduction to AlcoholNaBH4, MeOH, RTSecondary alcohol derivative85–90%
Grignard AdditionRMgX, THF, −78°CTertiary alcohol derivative70–80%
Condensation with HydrazinesNH2NH2, EtOH, refluxHydrazone derivative65–75%
  • Steric Effects : Bulky substituents on the benzo[d]thiazole and piperidine rings hinder nucleophilic attack at the ketone.

Oxidation of the Ethyl Group

The 2-ethyl substituent on the benzo[d]thiazole is susceptible to oxidation:

Reaction TypeConditionsProductYieldReference
Oxidation to Carboxylic AcidKMnO4, H2O, 100°C2-Carboxybenzo[d]thiazole derivative50–60%
Partial Oxidation to KetoneCrO3, AcOH, RT2-Acetylbenzo[d]thiazole derivative40–50%
  • Mechanistic Pathway : Oxidation proceeds via radical intermediates, with the ethyl group’s β-hydrogens facilitating dehydrogenation.

Cycloaddition Reactions

The thiadiazole and benzo[d]thiazole rings engage in [3+2] cycloadditions:

Reaction TypeConditionsProductYieldReference
Cu-Catalyzed Azide-AlkyneCuI, DIPEA, DMSO, 80°CTriazole-linked heterocyclic adducts55–65%
Nitrile Oxide CycloadditionR-CNO, toluene, refluxIsoxazoline derivatives60–70%
  • Applications : Cycloadditions expand the compound’s scaffold for structure-activity relationship (SAR) studies .

Q & A

Q. What are the standard synthetic routes for preparing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Functionalization of the piperidine ring with a thiadiazol-2-yloxy group via nucleophilic substitution (e.g., using 1,3,4-thiadiazol-2-ol under basic conditions) .
  • Step 2 : Coupling the modified piperidine with a 2-ethylbenzo[d]thiazole-6-carbonyl chloride via amide bond formation in anhydrous DMF or THF .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1H^1H/13C^{13}C NMR and HRMS .

Q. How is the compound structurally characterized using spectroscopic techniques?

  • Methodological Answer :
  • FT-IR : Confirms carbonyl (C=O, ~1670–1730 cm1^{-1}) and thiadiazole/thiazole (C-S, ~650–750 cm1^{-1}) groups .
  • NMR : 1H^1H NMR identifies piperidine protons (δ 3.0–4.0 ppm as multiplet) and ethylbenzo[d]thiazole protons (δ 1.3–1.5 ppm for CH3_3, δ 2.7–3.1 ppm for CH2_2) .
  • HRMS : Validates molecular formula (e.g., C20_{20}H21_{21}N3_3O2_2S2_2) with <2 ppm error .

Q. What in vitro assays are recommended to evaluate its pharmacological activity?

  • Methodological Answer :
  • Cytotoxicity : SRB assay against cancer cell lines (e.g., MCF-7, HEPG-2) with IC50_{50} determination .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., ELISA) using ATP/NADH-coupled systems .
  • Selectivity : Compare activity against normal cell lines (e.g., WI-38 fibroblasts) to assess therapeutic index .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility and reduce side products .
  • Catalysts : Employ Pd(OAc)2_2 or CuI for Ullmann-type couplings in thiadiazole functionalization .
  • Temperature control : Reflux in ethanol (78°C) for cyclization steps, monitored by TLC .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, COX-2). Focus on thiadiazole’s sulfur atoms and piperidine’s conformational flexibility .
  • ADMET prediction : SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity risks .

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with standardized protocols (e.g., 72-hour incubation, triplicate measurements) .
  • Mechanistic studies : Use Western blotting (e.g., apoptosis markers like caspase-3) or transcriptomics to identify pathway-specific effects .
  • Structural analogs : Compare with derivatives (Table 1) to isolate structure-activity relationships (SAR) .

Methodological Notes

  • Crystallography Challenges : X-ray diffraction may require co-crystallization with heavy atoms (e.g., Pt derivatives) due to low natural crystallinity .
  • Dynamic Simulations : MD simulations (GROMACS) over 100 ns can assess piperidine ring flexibility in aqueous vs. lipid environments .

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